![molecular formula C20H23ClN2O3 B2686765 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone CAS No. 1448051-67-9](/img/structure/B2686765.png)
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone
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Description
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone, also known as CEP-33779, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Characterization
Research into compounds structurally related to 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone highlights the synthesis and characterization of various analogues, focusing on their crystal structures and hydrogen-bonding patterns. These studies provide insights into the molecular interactions and structural stability crucial for further application development in materials science and pharmaceutical chemistry. For instance, the investigation of hydrogen-bonding patterns in enaminones related to the chemical structure of interest reveals significant intra- and intermolecular hydrogen bonding that contributes to the formation of stable crystal structures, enhancing their potential utility in various scientific applications (Balderson et al., 2007).
Antibacterial Activity
The compound's framework has been utilized in synthesizing derivatives with notable antibacterial activity. Microwave-assisted synthesis has been employed to create compounds bearing the piperidinyl moiety, showing efficacy against bacterial strains. This demonstrates the compound's relevance in medicinal chemistry for developing new antimicrobial agents. For example, derivatives synthesized through reactions involving 1-(4-(piperidin-1-yl)phenyl)ethanone have been tested for their antibacterial properties, indicating potential for pharmaceutical applications (Merugu et al., 2010).
Catalytic Behavior and Reactivity
Further applications include exploring the catalytic capabilities of compounds with similar structural features. For instance, studies on complexes bearing related ligands have examined their catalytic behavior towards ethylene reactivity, providing a foundation for researching catalyst development in industrial processes. Such studies underscore the versatility of the compound's structural motif in facilitating significant chemical transformations, paving the way for advancements in catalysis and materials science (Sun et al., 2007).
Solvent Effects and Molecular Stability
Research has also delved into the solvent effects on complexes derived from similar compounds, offering insights into how solvent choice impacts molecular stability and structure. This area of study is crucial for understanding solvation phenomena and designing solvents for optimal reactivity and stability in chemical processes. Investigations into the solvent effects on Co(II) complexes, for example, provide qualitative and quantitative insights from an energy framework and Hirshfeld surface analysis, contributing to the knowledge base on solvent-mediated molecular interactions (Patel et al., 2019).
properties
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(4-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-2-25-16-7-5-15(6-8-16)14-19(24)23-12-9-17(10-13-23)26-20-18(21)4-3-11-22-20/h3-8,11,17H,2,9-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSPDZVWNBAPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone |
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